molecular formula C14H17BrFNO B15092371 3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide

3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide

Katalognummer: B15092371
Molekulargewicht: 314.19 g/mol
InChI-Schlüssel: GIZHRRAISYJUQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a cyclopropylmethyl group, a fluorine atom, and a propyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene derivative with cyclopropylmethylamine and propylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the bromine or fluorine atoms.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzamide derivatives, while substitution reactions can introduce new functional groups to the benzamide core.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another benzamide derivative with similar structural features.

    2-Bromo-3,3,3-trifluoropropene: A compound used in organic synthesis with similar halogenation patterns.

Uniqueness

3-Bromo-N-cyclopropylmethyl-2-fluoro-N-propyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H17BrFNO

Molekulargewicht

314.19 g/mol

IUPAC-Name

3-bromo-N-(cyclopropylmethyl)-2-fluoro-N-propylbenzamide

InChI

InChI=1S/C14H17BrFNO/c1-2-8-17(9-10-6-7-10)14(18)11-4-3-5-12(15)13(11)16/h3-5,10H,2,6-9H2,1H3

InChI-Schlüssel

GIZHRRAISYJUQH-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CC1CC1)C(=O)C2=C(C(=CC=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.